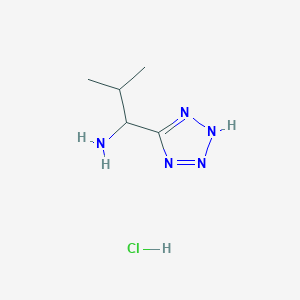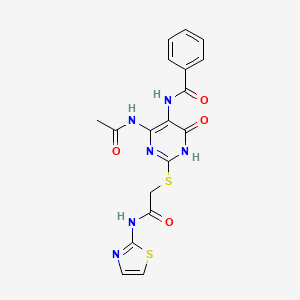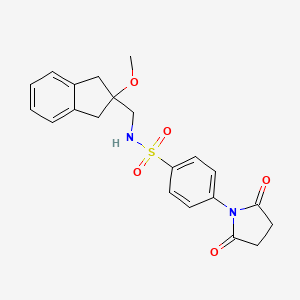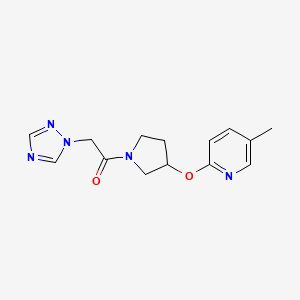
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a dimethyl group and an ethyl group linked to a benzenesulfonamide moiety . Benzenesulfonamides are a class of compounds that are known for their various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the benzenesulfonamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions . The sulfonamide group could potentially be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Mechanism of Action
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways involved in cellular processes such as cell growth, inflammation, and apoptosis. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and modulate immune responses. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, its limited solubility in aqueous solutions may pose challenges in certain experimental settings.
Future Directions
Future research on N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide could focus on exploring its potential as a therapeutic agent in specific diseases, investigating its mechanism of action in greater detail, and developing new synthesis methods to improve its solubility and bioavailability. Additionally, this compound could be further studied for its potential as a diagnostic tool in imaging studies.
Synthesis Methods
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 3-methyl-4-propoxybenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylene diamine to yield this compound.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been investigated for its potential as a diagnostic tool in imaging studies.
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-5-10-23-17-7-6-16(11-13(17)2)24(21,22)18-8-9-20-15(4)12-14(3)19-20/h6-7,11-12,18H,5,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRIZKDNSYIVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2784226.png)
![3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2784227.png)
![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2784229.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)





![(E)-4-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2784240.png)

